N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-14-2-8-18(9-3-14)29(26,27)24-20-23-17(13-28-20)12-19(25)22-11-10-15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVILRIVFHBYQKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H17ClN2O2S
- Molecular Weight : 348.84 g/mol
Structural Representation
The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Thiazole Ring | Thiazole |
| Chlorophenethyl Group | Chlorophenethyl |
| Sulfonamide Moiety | Sulfonamide |
Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and analgesic effects. The compound's mechanism of action appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
COX Inhibition Studies
A study assessed the anti-cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) activities of thiazole derivatives, including this compound. The results indicated that it effectively inhibited both COX enzymes, suggesting its potential as an anti-inflammatory agent. The selectivity index (SI), calculated from IC50 values, showed that the compound has a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Pharmacological Effects
- Anti-inflammatory Activity :
- Analgesic Effects :
- Antimicrobial Activity :
Case Study 1: Analgesic Efficacy in Rats
In a controlled study involving rats subjected to formalin injections, administration of this compound significantly reduced pain scores compared to untreated controls. The results indicated a dose-dependent response, reinforcing the compound's analgesic potential.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects observed in a model of arthritis induced by adjuvant. Treatment with this compound resulted in reduced joint swelling and inflammatory markers in serum samples, suggesting its efficacy in managing inflammatory conditions .
Comparison with Similar Compounds
Key Observations:
- Sulfonamide Substitutions : The 4-methylphenylsulfonamido group in the target compound balances electronic effects (electron-withdrawing sulfonamide) and lipophilicity (methyl group), whereas analogues with unsubstituted phenylsulfonamido (e.g., 4-chlorophenyl in CAS 922046-49-9) exhibit higher polarity .
- Acetamide Linkers: The 4-chlorophenethyl group in the target compound provides enhanced hydrophobic interactions compared to phenoxy or benzamide substituents in analogues .
Comparison with Analogues :
- Compounds like N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide () use carbodiimide-mediated coupling, whereas the target compound may employ nucleophilic substitution for the phenethyl group .
- Bis-thiazole derivatives () require additional cyclization steps, increasing synthetic complexity .
Structure-Activity Relationships (SAR)
- Thiazole Core : Essential for hydrogen bonding via the nitrogen atom; substitution at the 4-position (e.g., chlorophenethyl) enhances steric bulk and target selectivity .
- Sulfonamide Group : Critical for interactions with enzymatic active sites (e.g., carbonic anhydrase). The 4-methyl group in the target compound may reduce metabolic degradation compared to halogenated analogues .
- Acetamide Linker : Flexibility of the acetamide chain influences conformational adaptability. Bulky substituents (e.g., phenethyl) improve binding affinity but may reduce solubility .
Pharmacological and Physicochemical Properties
- Solubility: The 4-chlorophenethyl group likely lowers aqueous solubility compared to polar analogues like CAS 922046-49-9 (phenoxy substituent) .
- Bioactivity : Sulfonamide-containing thiazoles (e.g., ) show antimicrobial activity against S. aureus (MIC: 8–16 µg/mL) and COX-2 inhibition (IC₅₀: 0.8–1.2 µM). The target compound’s 4-methylphenyl group may enhance metabolic stability in vivo .
Q & A
Q. How can researchers optimize the synthesis of N-(4-chlorophenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide to improve yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) N-acylation of 2-amino-4-substituted thiazole intermediates with chloroacetamide derivatives in ethanol under reflux (30–60 minutes) . (ii) Recrystallization from ethanol-dioxane (1:2) mixtures to enhance purity, achieving yields up to 85% . (iii) Monitoring reaction progress via TLC (ethyl acetate/benzene, 1:1) and characterizing intermediates using -NMR and -NMR to confirm structural integrity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- -NMR : Identify aromatic protons (δ 6.8–7.5 ppm), thiazole ring protons (δ 7.1–8.3 ppm), and acetamide methyl groups (δ 2.1–2.5 ppm) .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm) and acetamide C=O stretches (~1680 cm) .
Q. How should researchers address variability in synthetic yields (e.g., 55–91%) for derivatives of this compound?
- Methodological Answer :
- Parameter Screening : Optimize stoichiometry (e.g., sodium acetate as a base in N-acylation ), solvent polarity (ethanol vs. THF ), and reaction time.
- Impurity Profiling : Use HPLC with a C18 column and acetonitrile/water gradients to identify byproducts (e.g., unreacted chloroacetamide) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Methodological Answer :
- X-ray Diffraction : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve torsional angles (e.g., sulfonamide group deviations up to 16.7°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-resolution refinement of challenging crystals .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Utilize AutoDock Vina to model interactions between the sulfonamide-thiazole moiety and target enzymes (e.g., bacterial dihydropteroate synthase) .
- QSAR Analysis : Train models on logP, polar surface area, and H-bond acceptor counts to correlate structural features with antibacterial IC values .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours, monitoring degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .
Q. How do researchers reconcile contradictory data on sulfonamide-thiazole interactions in structural studies?
- Methodological Answer :
- Conformational Analysis : Compare X-ray data (e.g., O1–N1–C3–C2 torsion angles ) with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify steric or electronic discrepancies .
- Dynamic NMR : Resolve rotational barriers of the sulfonamide group in DMSO-d at variable temperatures (25–60°C) .
Q. What strategies ensure reproducibility of biological activity data across laboratories?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) with Mueller-Hinton broth and 18–24 hour incubation .
- Positive Controls : Include ciprofloxacin (1 µg/mL) to validate assay sensitivity .
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temperature | 70–80°C (reflux) | Maximizes acylation | |
| Solvent Polarity | Ethanol > THF | Reduces byproducts | |
| Base (Sodium Acetate) | 1.1–1.2 equivalents | Balances pH |
Q. Table 2. Spectroscopic Benchmarks
| Functional Group | -NMR (ppm) | -NMR (ppm) | IR (cm) |
|---|---|---|---|
| 4-Methylphenylsulfonamide | 2.35 (s, 3H) | 21.5 (CH) | 1350 (S=O) |
| Thiazole C–H | 7.2–7.4 (s, 1H) | 125.7 (C–S) | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
